molecular formula C26H22O2 B13737363 4-(Anthracen-10-YL)benzyl alcohol

4-(Anthracen-10-YL)benzyl alcohol

Cat. No.: B13737363
M. Wt: 366.4 g/mol
InChI Key: CLXUUNBBAOZNII-UHFFFAOYSA-N
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Description

4-(Anthracen-10-YL)benzyl alcohol is an organic compound with the molecular formula C21H16O. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-10-YL)benzyl alcohol typically involves the Friedel-Crafts alkylation reaction. This method includes the reaction of anthracene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-10-YL)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Anthracen-10-YL)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Anthracen-10-YL)benzyl alcohol involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interaction with biological molecules. These interactions can affect cellular pathways and molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Anthracen-10-YL)benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it valuable in applications requiring specific light-emitting characteristics, such as in OLEDs .

Properties

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

[4-[4-[4-[4-(hydroxymethyl)phenyl]phenyl]phenyl]phenyl]methanol

InChI

InChI=1S/C26H22O2/c27-17-19-1-5-21(6-2-19)23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-7-3-20(18-28)4-8-22/h1-16,27-28H,17-18H2

InChI Key

CLXUUNBBAOZNII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CO

Origin of Product

United States

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